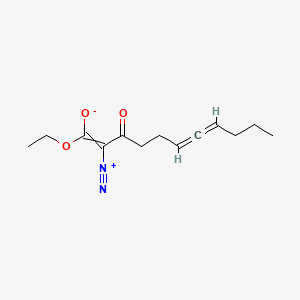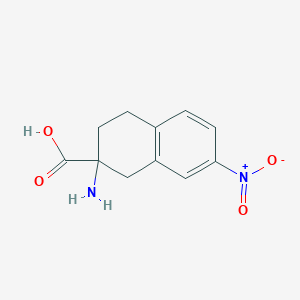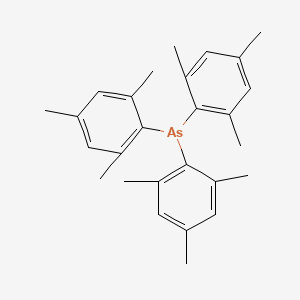
Ethyl 5-bromo-3-iodofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-3-iodofuran-2-carboxylate is a heterocyclic organic compound that contains both bromine and iodine atoms It is a derivative of furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-iodofuran-2-carboxylate typically involves the bromination and iodination of a furan derivative. One common method starts with the bromination of ethyl furan-2-carboxylate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive bromine and iodine reagents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-3-iodofuran-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The bromine and iodine atoms can be reduced to form the corresponding furan derivative without halogens.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Reduction Reactions: The major product is ethyl furan-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-3-iodofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-3-iodofuran-2-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-bromo-2-furoate: Similar structure but lacks the iodine atom.
Ethyl 3-iodo-2-furoate: Similar structure but lacks the bromine atom.
Ethyl 5-chloro-3-iodofuran-2-carboxylate: Similar structure but contains chlorine instead of bromine.
Uniqueness
Ethyl 5-bromo-3-iodofuran-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile synthetic applications and the formation of complex molecules that are not easily accessible with other compounds.
Propiedades
Fórmula molecular |
C7H6BrIO3 |
|---|---|
Peso molecular |
344.93 g/mol |
Nombre IUPAC |
ethyl 5-bromo-3-iodofuran-2-carboxylate |
InChI |
InChI=1S/C7H6BrIO3/c1-2-11-7(10)6-4(9)3-5(8)12-6/h3H,2H2,1H3 |
Clave InChI |
IRVOITFJZWGCLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(O1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)

![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)


![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)


![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
